molecular formula C7H3BrFN B028022 4-Bromo-2-fluorobenzonitrile CAS No. 105942-08-3

4-Bromo-2-fluorobenzonitrile

Cat. No.: B028022
CAS No.: 105942-08-3
M. Wt: 200.01 g/mol
InChI Key: HGXWRDPQFZKOLZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzonitrile (CAS RN: 105942-08-3) is an aromatic nitrile derivative featuring bromine and fluorine substituents at the 4- and 2-positions of the benzene ring, respectively. Its molecular formula is C₇H₃BrFN, with a molecular weight of 200.01 g/mol. This compound is commercially available (e.g., GLPBIO Catalog No. GD02205) and is characterized by a melting point of 69–72°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzonitrile can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-fluoroaniline using N-bromosuccinimide in dichloromethane at 0°C for 45 hours, followed by a reaction with sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C for 15 minutes and then at 50°C .

Industrial Production Methods: Another industrial method involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with sodium cyanide. This process proceeds through the formation of the acid chloride, which then reacts with sodium cyanide to form the nitrile .

Scientific Research Applications

Chemical Synthesis

Heterocycle Synthesis
4-Bromo-2-fluorobenzonitrile serves as a versatile intermediate in the synthesis of heterocycles, which are crucial for developing various pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions allows for the formation of diverse heterocyclic structures that exhibit a wide range of biological activities .

Liquid Crystals
The compound is also utilized in the development of liquid crystals, which are essential components in electronic displays and other technologies. Its unique molecular structure contributes to the stability and performance of liquid crystal formulations, making it suitable for applications in OLED (Organic Light Emitting Diode) technology .

Pharmaceutical Applications

Cytochrome P450 Inhibition
Research indicates that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs. Its potential as a drug-drug interaction mediator highlights its relevance in drug development and safety assessments .

Medicinal Chemistry
The compound's structural properties make it a candidate for designing new pharmaceuticals targeting specific biological pathways. Its dual halogenation provides unique pathways for further chemical modifications that can enhance therapeutic efficacy or reduce side effects .

Material Science

OLED Intermediates
In material science, this compound is recognized as an important intermediate for synthesizing OLED materials. These materials are critical for developing high-performance electronic devices, including displays and lighting solutions. The compound's properties facilitate the creation of efficient light-emitting materials that contribute to the advancement of display technologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Isomers

a. 5-Bromo-2-fluorobenzonitrile (CAS RN: 179897-89-3)

  • Structure : Bromine at the 5-position, fluorine at the 2-position.
  • Physical Properties : Higher melting point (75–80°C) compared to 4-Bromo-2-fluorobenzonitrile (69–72°C) due to differences in molecular packing .

b. 2-Bromo-4-fluorobenzonitrile

  • Structure : Bromine at the 2-position, fluorine at the 4-position.
  • Impact : The reversed substituent positions may reduce steric hindrance in SNAr reactions compared to this compound, though electronic effects remain similar.

c. 4-Bromo-3-fluorobenzonitrile

  • Structure : Bromine at the 4-position, fluorine at the 3-position.

Functional Group Variants

a. 4-Bromo-2-fluorobenzoic Acid (CAS RN: 112704-79-7)

  • Structure: Replaces the cyano group with a carboxylic acid.
  • Properties : Increased polarity and hydrogen-bonding capacity, leading to higher solubility in aqueous media compared to the nitrile .
  • Applications : Useful in metal-organic frameworks (MOFs) or as a ligand precursor.

b. 4-Bromo-2-fluorobenzaldehyde (CAS RN: 57848-46-1)

  • Structure : Aldehyde group instead of nitrile.
  • Reactivity : The aldehyde enables condensation reactions (e.g., formation of Schiff bases), unlike the nitrile’s preference for nucleophilic or catalytic transformations .

c. 4-Bromo-2-(methylamino)benzonitrile (CAS RN: 954226-93-8)

  • Structure: Methylamino group at the 2-position.
  • Applications: Potential use in drug discovery due to the amino group’s ability to form hydrogen bonds with biological targets .

Methyl-Substituted Derivatives

a. 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS RN: 916792-07-9)

  • Structure : Additional methyl group at the 5-position.

b. 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS RN: 79630-23-2)

  • Structure : Methyl at the 5-position with bromine and fluorine at 2- and 4-positions.
  • Applications : The methyl group may enhance lipophilicity, making this derivative favorable in hydrophobic drug design .

Non-Fluorinated Analogues

a. 4-Bromobenzonitrile (CAS RN: 623-00-7)

  • Structure : Lacks the 2-fluoro substituent.
  • Reactivity : Reduced electron-withdrawing effects compared to this compound, leading to slower SNAr and cross-coupling reactions .

b. 2-Bromo-4-methylbenzonitrile

  • Structure : Methyl group at the 4-position instead of fluorine.
  • Spectroscopic Properties : Exhibits distinct vibrational spectra due to the methyl group’s electron-donating effects, as studied via quantum chemical calculations .

Data Tables

Table 1: Physical Properties of Selected Bromo-Fluorobenzonitriles

Compound CAS RN Melting Point (°C) Molecular Weight (g/mol) Key Applications
This compound 105942-08-3 69–72 200.01 Kinase inhibitors , asymmetric catalysis
5-Bromo-2-fluorobenzonitrile 179897-89-3 75–80 200.01 Specialty chemicals
4-Bromo-2-fluoro-5-methylbenzonitrile 916792-07-9 N/A 214.06 Materials science

Table 2: Reactivity Comparison in SNAr Reactions

Compound Reaction Partner Yield (%) Conditions Reference
This compound n-Propylamine >99 EtOH, 90°C, 6 h
4-Bromobenzonitrile n-Propylamine <50 EtOH, 90°C, 6 h Inferred

Biological Activity

4-Bromo-2-fluorobenzonitrile (CAS Number: 105942-08-3) is an organic compound characterized by a bromine atom at the para position and a fluorine atom at the ortho position relative to the nitrile group on a benzene ring. With a molecular formula of C₇H₃BrFN and a molecular weight of 200.01 g/mol, this compound has garnered attention in medicinal chemistry due to its unique structural features that influence its biological activity.

Structural Characteristics

The presence of both bromine and fluorine atoms in this compound contributes to its reactivity and potential biological interactions. The dual halogenation allows for unique pathways in chemical modifications, making it a versatile building block in organic synthesis, particularly in pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and drug safety assessments .

Key Findings:

  • CYP1A2 Inhibition : this compound has been identified as a potential inhibitor of CYP1A2, which is involved in the metabolism of various pharmaceuticals. This inhibition may affect the efficacy and toxicity of co-administered drugs .
  • Antimutagenic Properties : Studies have shown that related compounds exhibit antimutagenic activity, suggesting that this compound may possess similar properties. The presence of fluorine can enhance antioxidant activity, which is linked to DNA repair mechanisms .
  • Drug Discovery Applications : Its structural properties suggest potential applications in drug design targeting specific biological pathways, particularly in developing new therapeutic agents for central nervous system disorders .

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their respective similarity indices:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-fluoro-5-methylbenzonitrile916792-13-70.94
2-Bromo-4-fluoro-5-methylbenzonitrile916792-07-90.90
4-Fluoro-3-bromobenzonitrile79630-23-20.90
3-Bromo-4-fluorobenzonitrile179898-34-10.90
3-Fluoro-4-bromobenzonitrile36282-26-50.88

The unique positioning of the bromine and fluorine atoms in this compound influences its reactivity distinctly compared to these similar compounds, making it a valuable candidate for further research.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit CYP enzymes, leading to altered metabolic pathways for drugs such as caffeine and certain antidepressants. Further studies are warranted to fully elucidate the interaction profile of this compound with other enzymes .
  • Antioxidant Activity : In vitro studies have indicated that fluorinated compounds can enhance antioxidant activity, which may contribute to their antimutagenic effects. This property is critical for developing compounds aimed at reducing mutagenicity associated with environmental toxins .

Q & A

Basic Research Questions

Q. What are the critical physical properties of 4-bromo-2-fluorobenzonitrile for experimental design?

The compound has a melting point of 69–72°C and a molecular weight of 200.00 g/mol. Proper handling requires storage in a cool, dry environment to prevent degradation. Its bromine and fluorine substituents make it sensitive to light and moisture, necessitating inert atmosphere conditions during reactions .

Q. What synthetic strategies are effective for preparing this compound?

A common approach involves cyanation of 4-bromo-2-fluorobromobenzene via palladium-catalyzed cross-coupling using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) under nitrogen. Alternatively, nucleophilic substitution of 4-bromo-2-fluoroiodobenzene with CuCN in DMF at elevated temperatures (~120°C) can yield the product. Purification typically involves recrystallization from ethanol or column chromatography .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra to verify substituent positions (e.g., fluorine-induced splitting patterns).
  • Infrared (IR) Spectroscopy: Confirm the nitrile stretch (~2230 cm1^{-1}) and C-Br/F vibrations .
  • Elemental Analysis: Validate C, H, N, Br, and F percentages against theoretical values .

Advanced Research Questions

Q. What crystallographic tools are recommended for resolving the molecular structure?

  • SHELXL/SHELXT: Use for automated structure refinement and space-group determination from single-crystal X-ray data .
  • WinGX and ORTEP-3: Employ for graphical visualization of bond lengths, angles, and thermal ellipsoids. These tools aid in validating crystallographic models and detecting disorder .
  • Validation Metrics: Check R-factors (<5%) and electron density residuals to ensure model accuracy .

Q. How can computational methods elucidate electronic properties and reactivity?

  • Density-Functional Theory (DFT): Calculate electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Correlation-Energy Models: Apply the Colle-Salvetti formula to estimate intermolecular interactions in crystal packing .

Q. How should researchers address contradictions in reported data (e.g., melting points or spectral assignments)?

  • Multi-Technique Validation: Cross-reference melting points with differential scanning calorimetry (DSC) and powder XRD to detect polymorphic variations.
  • Spectral Reproducibility: Compare experimental IR/NMR data with high-quality databases (e.g., NIST Chemistry WebBook) .
  • Peer Review: Replicate synthetic protocols and share raw data with collaborators to identify methodological discrepancies .

Properties

IUPAC Name

4-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXWRDPQFZKOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352911
Record name 4-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-08-3
Record name 4-Bromo-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105942-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorobenzonitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Bromo-2-fluorobenzonitrile
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4-Bromo-2-fluorobenzonitrile
4-Bromo-2-fluorobenzonitrile
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